N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to modulate various physiological processes. In
Scientific Research Applications
- Background : Inflammation is a complex immune response that occurs in vascular tissues when the body encounters pathogens, toxins, irritants, or damaged cells .
- Research Findings : Novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising results:
- Research Findings : Although not directly related to the compound, urease inhibitory activity assays have been performed using a previously reported protocol .
- Research Findings : The compound’s derivatives were investigated for antidepressant effects. Further studies are needed to explore their potential in this area .
Anti-Inflammatory Properties
Urease Inhibition
Antidepressant Potential
Anthelmintic Activity
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory activity, possibly through the inhibition of cyclooxygenase pathways .
Pharmacokinetics
A study on benzothiazole derivatives suggested that they may possess good pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting they may have an effect on the growth and proliferation of mycobacterium tuberculosis .
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-10-12(5-8(7)2)20-14(15-10)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBWSBNXFIPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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